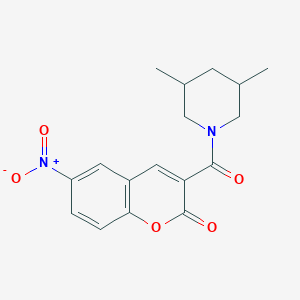

3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one

説明

特性

IUPAC Name |

3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-10-5-11(2)9-18(8-10)16(20)14-7-12-6-13(19(22)23)3-4-15(12)24-17(14)21/h3-4,6-7,10-11H,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHYHMHYHDBQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 3,5-dimethylpiperidine.

Attachment of the Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using reagents like acyl chlorides.

Formation of the Chromenone Core: The chromenone core is synthesized through cyclization reactions involving salicylaldehyde derivatives.

Introduction of the Nitro Group: The nitro group is typically introduced via nitration reactions using nitric acid or other nitrating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

化学反応の分析

3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form new carbon-carbon bonds.

科学的研究の応用

3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

作用機序

The mechanism of action of 3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, contributing to its biological activity.

類似化合物との比較

Comparison with Structurally Similar Coumarin Derivatives

Structural and Functional Group Analysis

Key Structural Differences :

Target Compound :

- 3-Position: 3,5-Dimethylpiperidine-1-carbonyl group.

- 6-Position: Nitro group.

Analog 1 : 3-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-nitro-2H-chromen-2-one (8v)

- 3-Position: Benzyl-triazolylmethoxy-phenyl group.

- 6-Position: Nitro group.

- Analog 2: (E)-3-(2-((3,5-Dichloro-2-hydroxybenzylidene)amino)thiazol-4-yl)-6-nitro-2H-chromen-2-one (SVN 11) 3-Position: Thiazole-Schiff base with 3,5-dichloro-2-hydroxybenzylidene. 6-Position: Nitro group.

Key Observations :

- The target compound’s piperidine-carbonyl group contrasts with the triazole (8v) and thiazole-Schiff base (SVN 11) substituents in analogs. This difference likely alters electronic properties and steric hindrance, impacting reactivity and bioactivity.

- Nitro groups at the 6-position are conserved across all compounds, suggesting shared electron-withdrawing effects that stabilize the coumarin core .

Comparison of Analytical Techniques :

Inferred Implications for the Target Compound :

- The nitro group’s presence aligns with SVN 11’s anti-tubercular activity, suggesting possible shared mechanisms .

生物活性

3-(3,5-Dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to the chromen-2-one family, which is known for a variety of biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one can be represented as follows:

- Chemical Formula : C17H18N2O5

- IUPAC Name : 3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitrochromen-2-one

This compound features a piperidine ring, a nitro group at the 6-position, and a carbonyl group at the 3-position, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Binding : It can bind to certain receptors, modulating their activity and influencing physiological responses.

- DNA Interaction : There is potential for interaction with DNA, which may lead to alterations in gene expression and cellular behavior.

Anticancer Activity

Research has indicated that derivatives of chromen-2-one exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one demonstrate significant cytotoxicity against HeLa cervical cancer cells. The mechanism may involve apoptosis induction or cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-(3,5-Dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one | HeLa | TBD | Apoptosis induction |

| Related Chromen Derivative | HeLa | TBD | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Similar chromen derivatives have shown efficacy against various bacterial strains. The nitro group in the structure may enhance its ability to penetrate microbial membranes.

Anti-inflammatory Effects

Preliminary studies suggest that compounds within this class may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be particularly relevant in diseases characterized by chronic inflammation.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various chromen derivatives on cancer cell lines. Results indicated that specific modifications on the chromen scaffold significantly enhanced anticancer activity compared to unmodified analogs .

- Antimicrobial Testing : In vitro testing against pathogenic bacteria demonstrated that certain derivatives showed promising antibacterial activity, making them candidates for further development as antimicrobial agents .

Q & A

Basic Research Questions

Q. How is 3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one synthesized, and what purification methods ensure its structural integrity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 3,5-dimethylpiperidine-1-carbonyl chloride with a pre-functionalized 6-nitro-coumarin scaffold. A modified Schotten-Baumann reaction under anhydrous conditions is recommended for amide bond formation. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Structural validation is confirmed via melting point analysis and TLC monitoring .

Q. What spectroscopic techniques are employed for the structural elucidation of this compound?

- Methodological Answer :

- FT-IR : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and nitro (NO₂) vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- NMR : ¹H-NMR resolves aromatic protons (δ 7.5–8.5 ppm for coumarin protons) and piperidine methyl groups (δ 1.2–1.5 ppm). ¹³C-NMR confirms carbonyl carbons (δ ~160–170 ppm) .

- LC-MS : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate molecular weight and substituents .

Q. What are the standard protocols for assessing the compound's purity and stability under various conditions?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 70:30) to quantify purity (>98%).

- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis detects degradation products. Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's potential anticancer activity, and what cellular models are appropriate?

- Methodological Answer :

- In Vitro Screening : Use the MTT assay on human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer). Prepare dose-response curves (0.1–100 μM) and calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., doxorubicin) .

- Mechanistic Studies : Assess apoptosis via caspase-3/7, -8, and -9 activation assays (fluorometric kits) and confirm with flow cytometry (Annexin V/PI staining) .

Q. What methodologies are used to analyze hydrogen-bonding patterns in the crystal structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL.

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, C, or R motifs) using Mercury software. Identify donor-acceptor distances (2.7–3.2 Å) and angles (>120°) .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be reconciled?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse plasma incubation at 37°C) and bioavailability (oral vs. intravenous administration). Use LC-MS/MS to quantify parent compound and metabolites.

- Species-Specific Factors : Compare metabolic pathways (e.g., cytochrome P450 activity in human vs. murine hepatocytes). Adjust dosing regimens or employ prodrug strategies to enhance in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。